(2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid
Overview
Description
(2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid typically involves multiple steps. One common approach is to start with the preparation of 1-[Bis(4-fluorophenyl)methyl]piperazine, which can be synthesized through the reaction of piperazine with bis(4-fluorophenyl)methanol under acidic conditions . The resulting intermediate is then reacted with (2S)-2-amino-3-methylbutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their function. The bis(4-fluorophenyl)methyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-[Bis(4-fluorophenyl)methyl]piperazine: Shares the piperazine core but lacks the amino acid moiety.
(2S)-2-amino-3-methylbutanoic acid: Contains the amino acid structure but lacks the piperazine and bis(4-fluorophenyl)methyl groups.
Uniqueness
(2S)-2-({4-[Bis(4-fluorophenyl)methyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid is unique due to its combination of a piperazine ring with a bis(4-fluorophenyl)methyl group and an amino acid moiety. This structure provides a unique set of chemical and biological properties that can be exploited for various applications .
Properties
IUPAC Name |
2-[[4-[bis(4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O3/c1-15(2)20(22(29)30)26-23(31)28-13-11-27(12-14-28)21(16-3-7-18(24)8-4-16)17-5-9-19(25)10-6-17/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWRIOVPQVITMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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